molecular formula C11H14N4O B7572504 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine

Cat. No.: B7572504
M. Wt: 218.26 g/mol
InChI Key: QSNXHXUUWKCASH-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is a heterocyclic compound that features a furo[2,3-d]pyridazine core with a 4-methylpiperazin-1-yl substituent. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

7-(4-methylpiperazin-1-yl)furo[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)8-12-13-11/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNXHXUUWKCASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CN=N2)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine typically involves the formation of the furo[2,3-d]pyridazine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a pyridazine derivative, which undergoes cyclization with a furan derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a furo[2,3-d]pyridazine core with a 4-methylpiperazin-1-yl group makes it a versatile compound for various scientific and industrial applications .

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